molecular formula C9H8F3N B6262287 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1339156-15-8

6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6262287
CAS RN: 1339156-15-8
M. Wt: 187.2
InChI Key:
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Description

6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were used in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The InChI code for 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H8F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2 .


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . These reactions improve the atom economy, selectivity, and yield of the product .


Physical And Chemical Properties Analysis

6,7,8-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature .

Mechanism of Action

While the specific mechanism of action for 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline is not mentioned in the search results, it is known that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline involves the reduction of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline-1-oxide using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline-1-oxide", "Sodium borohydride or lithium aluminum hydride" ], "Reaction": [ "Dissolve 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline-1-oxide in anhydrous tetrahydrofuran or diethyl ether", "Add a stoichiometric amount of sodium borohydride or lithium aluminum hydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water or dilute acid", "Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1339156-15-8

Product Name

6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C9H8F3N

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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